REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[O:3]1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(N(CC)CC)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([O:15][C:11]2[CH:10]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:14]=[CH:13][CH:12]=2)=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)O)C
|
Name
|
|
Quantity
|
0.237 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.218 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column)
|
Type
|
WASH
|
Details
|
eluting with 0-25% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC=2C=C(C=CC2)B2OC(C(O2)(C)C)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[O:3]1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(N(CC)CC)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([O:15][C:11]2[CH:10]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:14]=[CH:13][CH:12]=2)=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)O)C
|
Name
|
|
Quantity
|
0.237 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.218 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column)
|
Type
|
WASH
|
Details
|
eluting with 0-25% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC=2C=C(C=CC2)B2OC(C(O2)(C)C)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |